molecular formula C6H15O4P B14619070 Ethyl methyl propan-2-yl phosphate CAS No. 57557-32-1

Ethyl methyl propan-2-yl phosphate

Cat. No.: B14619070
CAS No.: 57557-32-1
M. Wt: 182.15 g/mol
InChI Key: RSVFCXFHYGCMFA-UHFFFAOYSA-N
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Description

Ethyl methyl propan-2-yl phosphate is an organophosphate compound with significant applications in various fields. It is characterized by its unique structure, which includes ethyl, methyl, and propan-2-yl groups attached to a phosphate moiety. This compound is known for its versatility and reactivity, making it valuable in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl methyl propan-2-yl phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method includes the reaction of phosphoric acid with ethyl alcohol, methyl alcohol, and propan-2-yl alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl methyl propan-2-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phosphoric acid esters, phosphonates, and phosphinates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl methyl propan-2-yl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl methyl propan-2-yl phosphate exerts its effects involves the interaction with various molecular targets. In biochemical pathways, it can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in many biological functions, including energy transfer and signal transduction .

Comparison with Similar Compounds

  • Ethyl methyl phosphonate
  • Propan-2-yl phosphate
  • Methyl ethyl phosphate

Comparison: Ethyl methyl propan-2-yl phosphate is unique due to its specific combination of ethyl, methyl, and propan-2-yl groups. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds. For instance, its reactivity in esterification and substitution reactions may differ significantly from that of ethyl methyl phosphonate or propan-2-yl phosphate .

Properties

CAS No.

57557-32-1

Molecular Formula

C6H15O4P

Molecular Weight

182.15 g/mol

IUPAC Name

ethyl methyl propan-2-yl phosphate

InChI

InChI=1S/C6H15O4P/c1-5-9-11(7,8-4)10-6(2)3/h6H,5H2,1-4H3

InChI Key

RSVFCXFHYGCMFA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OC)OC(C)C

Origin of Product

United States

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